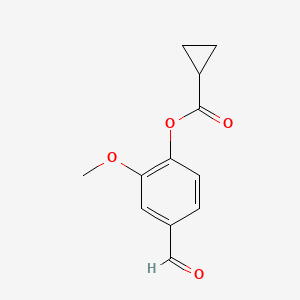
2-苯基-1,3-苯并恶唑-6-胺
描述
2-Phenyl-1,3-benzoxazol-6-amine is a heterocyclic aromatic compound that features a benzoxazole core with a phenyl group at the 2-position and an amine group at the 6-position
科学研究应用
2-Phenyl-1,3-benzoxazol-6-amine has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 2-Phenyl-1,3-benzoxazol-6-amine is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the nicotinamide adenine dinucleotide (NAD) salvage pathway . NAD plays a pivotal role in energy metabolism, and boosting NAD has positive effects on metabolic regulation .
Mode of Action
2-Phenyl-1,3-benzoxazol-6-amine acts as a potent NAMPT activator . It increases cellular NAD levels by activating NAMPT . This activation leads to changes in the cellular metabolism and energy production processes .
Biochemical Pathways
The compound affects the NAD salvage pathway . By activating NAMPT, it increases the conversion of nicotinamide (NAM) back to NAD . This leads to an increase in the cellular NAD levels, which in turn affects many metabolic processes in cells .
Result of Action
The activation of NAMPT and the subsequent increase in cellular NAD levels can have several molecular and cellular effects. For instance, it has been reported that a compound similar to 2-Phenyl-1,3-benzoxazol-6-amine showed remarkable cytotoxicity with GI50 values ranging between 0.589–14.3 µM in the representative nine subpanels of human tumor cell lines . Further, flow cytometry analysis demonstrated that the compound exerted cell cycle arrest at G2/M phase and showed dose-dependent enhancement in apoptosis in K-562 leukemia cancer cells .
生化分析
Biochemical Properties
2-Phenyl-1,3-benzoxazol-6-amine plays a crucial role in several biochemical reactions. It interacts with enzymes such as nicotinamide phosphoribosyltransferase, which is involved in the nicotinamide adenine dinucleotide salvage pathway . This interaction leads to an increase in cellular nicotinamide adenine dinucleotide levels, which is essential for energy metabolism. Additionally, 2-Phenyl-1,3-benzoxazol-6-amine has been shown to interact with various proteins and other biomolecules, enhancing its biological activity .
Cellular Effects
The effects of 2-Phenyl-1,3-benzoxazol-6-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been observed to activate nicotinamide phosphoribosyltransferase, leading to increased nicotinamide adenine dinucleotide levels and improved metabolic regulation . This activation can result in various cellular effects, including enhanced energy production and reduced oxidative stress.
Molecular Mechanism
At the molecular level, 2-Phenyl-1,3-benzoxazol-6-amine exerts its effects through specific binding interactions with biomolecules. It binds to nicotinamide phosphoribosyltransferase, activating the enzyme and increasing nicotinamide adenine dinucleotide levels . This binding interaction is crucial for the compound’s role in energy metabolism and cellular regulation. Additionally, 2-Phenyl-1,3-benzoxazol-6-amine may inhibit or activate other enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1,3-benzoxazol-6-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Phenyl-1,3-benzoxazol-6-amine remains stable under specific conditions, allowing for sustained biological activity. Its degradation over time can lead to a decrease in efficacy and potential changes in cellular responses .
Dosage Effects in Animal Models
The effects of 2-Phenyl-1,3-benzoxazol-6-amine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic regulation and reduce oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of 2-Phenyl-1,3-benzoxazol-6-amine.
Metabolic Pathways
2-Phenyl-1,3-benzoxazol-6-amine is involved in several metabolic pathways, including the nicotinamide adenine dinucleotide salvage pathway . It interacts with enzymes such as nicotinamide phosphoribosyltransferase, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide . This interaction is essential for maintaining cellular energy levels and regulating metabolic flux. Additionally, 2-Phenyl-1,3-benzoxazol-6-amine may influence other metabolic pathways, leading to changes in metabolite levels and overall cellular function .
Transport and Distribution
The transport and distribution of 2-Phenyl-1,3-benzoxazol-6-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity. Understanding the transport mechanisms is essential for optimizing the therapeutic potential of 2-Phenyl-1,3-benzoxazol-6-amine and minimizing potential side effects .
Subcellular Localization
2-Phenyl-1,3-benzoxazol-6-amine exhibits specific subcellular localization, which is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with biomolecules and subsequent biological effects. Understanding the subcellular localization of 2-Phenyl-1,3-benzoxazol-6-amine can provide insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-benzoxazol-6-amine typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone. One common method includes the condensation of 2-aminophenol with benzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazole ring . The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetonitrile at elevated temperatures (60-110°C) for several hours .
Industrial Production Methods: Industrial production of benzoxazole derivatives, including 2-Phenyl-1,3-benzoxazol-6-amine, often employs continuous flow reactors to enhance efficiency and yield. Catalysts such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide are used to facilitate the reaction . The use of green chemistry principles, such as aqueous media and recyclable catalysts, is also gaining traction in industrial settings .
化学反应分析
Types of Reactions: 2-Phenyl-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, FeCl3; conditions: solvent (e.g., toluene), temperature (110°C), time (24 hours).
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted benzoxazole derivatives, which can be further functionalized for specific applications .
相似化合物的比较
2-Phenylbenzoxazole: Lacks the amine group at the 6-position, resulting in different reactivity and biological activity.
2-Phenylbenzimidazole: Contains a benzimidazole core instead of a benzoxazole core, leading to distinct chemical properties and applications.
2-Phenylbenzothiazole: Features a benzothiazole core, which imparts different electronic and steric properties compared to benzoxazole.
Uniqueness: 2-Phenyl-1,3-benzoxazol-6-amine is unique due to the presence of both the phenyl group and the amine group, which confer specific reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and a broad range of applications in various fields .
属性
IUPAC Name |
2-phenyl-1,3-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACXUMLHOUWCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354035 | |
| Record name | 2-phenyl-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53421-88-8 | |
| Record name | 2-phenyl-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1300786.png)
![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)
![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)
![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)
![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)
![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)
![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)




![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)


